molecular formula C26H25NO5 B13379245 3-hydroxy-1-[2-(2-methoxyphenoxy)ethyl]-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one

3-hydroxy-1-[2-(2-methoxyphenoxy)ethyl]-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one

Cat. No.: B13379245
M. Wt: 431.5 g/mol
InChI Key: WOHVPHFJPOPMCF-UHFFFAOYSA-N
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Description

3-hydroxy-1-[2-(2-methoxyphenoxy)ethyl]-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a unique structure that combines an indole core with methoxyphenoxy and methylphenyl groups, making it an interesting subject for chemical research and development.

Properties

Molecular Formula

C26H25NO5

Molecular Weight

431.5 g/mol

IUPAC Name

3-hydroxy-1-[2-(2-methoxyphenoxy)ethyl]-3-[2-(4-methylphenyl)-2-oxoethyl]indol-2-one

InChI

InChI=1S/C26H25NO5/c1-18-11-13-19(14-12-18)22(28)17-26(30)20-7-3-4-8-21(20)27(25(26)29)15-16-32-24-10-6-5-9-23(24)31-2/h3-14,30H,15-17H2,1-2H3

InChI Key

WOHVPHFJPOPMCF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CC2(C3=CC=CC=C3N(C2=O)CCOC4=CC=CC=C4OC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-1-[2-(2-methoxyphenoxy)ethyl]-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Indole Core: Starting with a suitable indole precursor, such as indole-2-carboxylic acid, the indole core is synthesized through cyclization reactions.

    Introduction of the Methoxyphenoxy Group: The methoxyphenoxy group is introduced via etherification reactions using 2-methoxyphenol and appropriate alkylating agents.

    Attachment of the Methylphenyl Group: The methylphenyl group is attached through Friedel-Crafts acylation reactions using 4-methylbenzoyl chloride.

    Final Assembly: The final compound is assembled through condensation reactions, ensuring the correct positioning of all functional groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups, leading to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to corresponding alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry

    Organic Synthesis: The compound serves as a building block for synthesizing more complex molecules.

    Catalysis: It can be used as a ligand in catalytic reactions.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Cell Signaling: It can be used to study cell signaling pathways due to its structural similarity to natural ligands.

Medicine

    Drug Development: The compound’s unique structure makes it a candidate for developing new pharmaceuticals, particularly in targeting specific receptors or enzymes.

    Therapeutic Agents: Potential use as an anti-inflammatory or anticancer agent.

Industry

    Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-hydroxy-1-[2-(2-methoxyphenoxy)ethyl]-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting or modulating their activity. This can lead to various biological effects, such as enzyme inhibition, receptor modulation, and alteration of cell signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-hydroxy-1-[2-(2-hydroxyphenoxy)ethyl]-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one
  • 3-hydroxy-1-[2-(2-methoxyphenoxy)ethyl]-3-[2-(4-chlorophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one
  • 3-hydroxy-1-[2-(2-methoxyphenoxy)ethyl]-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-thione

Uniqueness

The uniqueness of 3-hydroxy-1-[2-(2-methoxyphenoxy)ethyl]-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one lies in its specific combination of functional groups and structural features. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

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